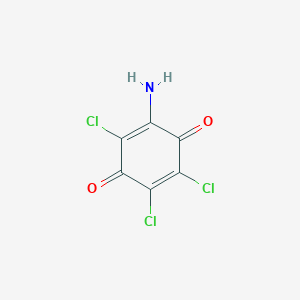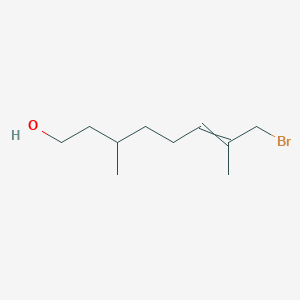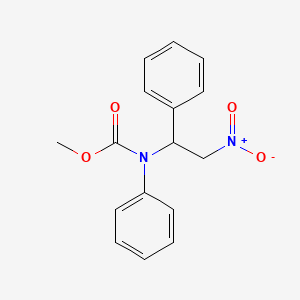![molecular formula C14H10Cl4 B14357100 1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene CAS No. 90284-72-3](/img/structure/B14357100.png)
1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene involves the chlorination of 1,1-diphenylethane. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated aromatic compounds.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Primarily used in the treatment of adrenocortical carcinoma. It has been studied for its effects on adrenal cortex cells and its potential use in other cancer therapies.
Industry: Utilized in the production of certain pesticides and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene involves the inhibition of steroidogenesis in the adrenal cortex. It disrupts the function of mitochondria in adrenal cortex cells, leading to decreased production of cortisol and other adrenal hormones. This compound targets specific enzymes involved in the biosynthesis of steroids, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another derivative of DDT, used as an insecticide.
1,1-Dichloro-2,2-bis(o-chlorophenyl)ethane (o,p’-DDD): Similar structure but different substitution pattern, also used as an insecticide .
Uniqueness
1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene is unique due to its specific application in the treatment of adrenocortical carcinoma. Unlike other DDT derivatives primarily used as insecticides, this compound has significant medical applications, making it a valuable therapeutic agent .
Eigenschaften
CAS-Nummer |
90284-72-3 |
|---|---|
Molekularformel |
C14H10Cl4 |
Molekulargewicht |
320.0 g/mol |
IUPAC-Name |
1-chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-9-14(18,10-5-7-11(16)8-6-10)12-3-1-2-4-13(12)17/h1-8H,9H2 |
InChI-Schlüssel |
UONLAXWHNGNLKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CCl)(C2=CC=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


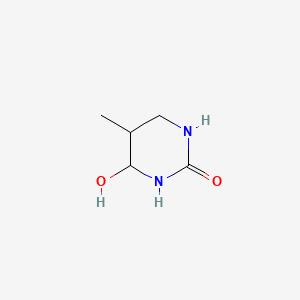
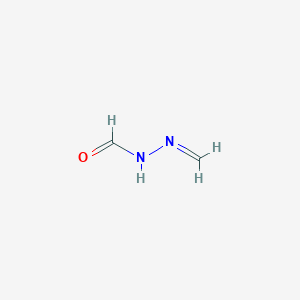
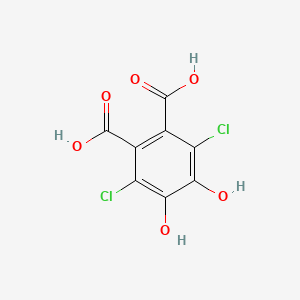
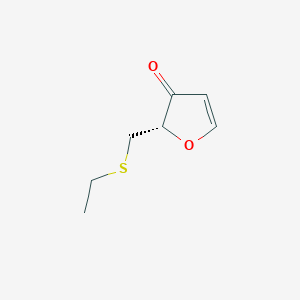
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
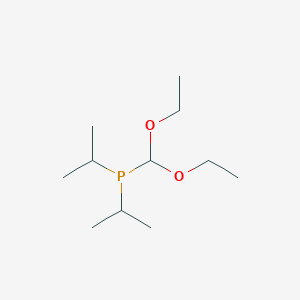
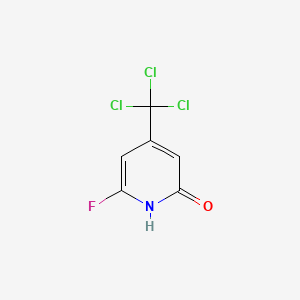
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
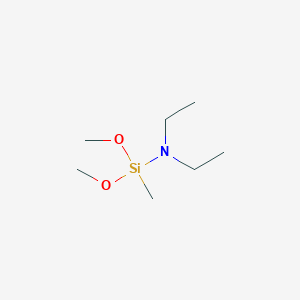
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)
